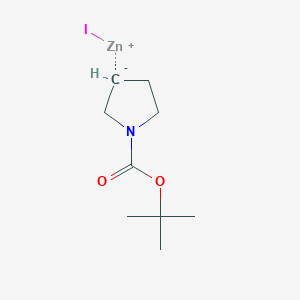
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is particularly significant in the realm of carbon-carbon bond formation reactions due to the unique reactivity of the zinc-carbon bond. Its molecular formula is C9H16INO2Zn, and it has a molecular weight of 362.52.
准备方法
The preparation of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) involves the reaction of tert-butyl pyrrolidin-4-ide-1-carboxylate with zinc iodide. The synthetic route typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the high purity of the final product.
化学反应分析
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various types of reactions, primarily involving carbon-carbon bond formation. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl or vinyl halides in the presence of a palladium catalyst.
Negishi Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide reacts with organic halides (aryl or vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds.
Kumada-Corriu Coupling: This reaction utilizes 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl, vinyl, or alkyl electrophiles in the presence of a nickel or palladium catalyst.
Hiyama Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide acts as a stoichiometric reductant, facilitating the activation of the silicon-halogen bond in organosilanes.
科学研究应用
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Medicinal Chemistry: The compound is used to create bioactive molecules with target selectivity, particularly those containing the pyrrolidine ring.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) primarily involves the formation of carbon-carbon bonds through various coupling reactions. The zinc-carbon bond in the compound acts as a nucleophile, reacting with electrophilic organic halides in the presence of a catalyst (usually palladium or nickel). This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
相似化合物的比较
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) can be compared with other organozinc reagents, such as:
Diethylzinc: Used in similar coupling reactions but has different reactivity and selectivity.
Dimethylzinc: Another organozinc reagent with distinct properties and applications.
Phenylzinc iodide: Used in the synthesis of biaryl compounds but with different reaction conditions and outcomes.
The uniqueness of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) lies in its ability to participate in a wide range of coupling reactions with high functional group tolerance and stereochemical control.
属性
IUPAC Name |
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGHGSSQYYXSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
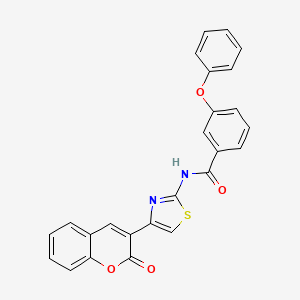


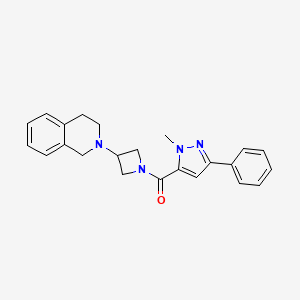
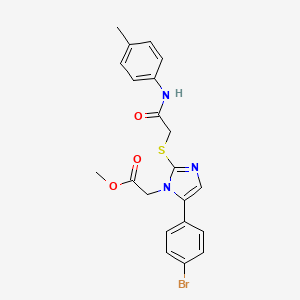
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)
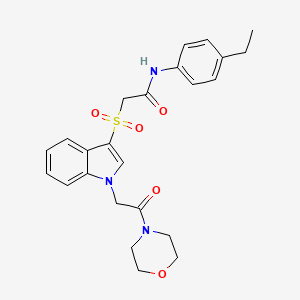
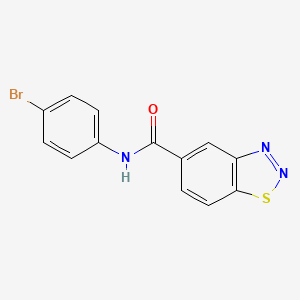
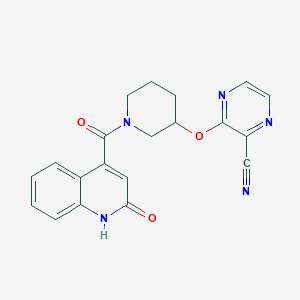
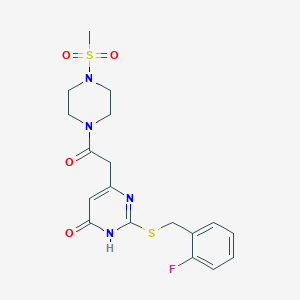
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
